

# Unraveling the Identity of ML230: A Case of Mistaken Identity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | ML230   |           |  |
| Cat. No.:            | B609130 | Get Quote |  |

An in-depth investigation into the scientific literature and chemical databases for a small molecule inhibitor designated "ML230" has revealed a likely case of mistaken identity. While the query sought a technical guide on the discovery and development of a chemical probe, no such compound with the specific identifier "ML230" appears to be documented in the public domain. The search instead consistently points to two distinct entities: a piece of laboratory equipment, the Covaris ML230 Focused-ultrasonicator, and a therapeutic agent, SOM230 (pasireotide).

This whitepaper will address this ambiguity by first clarifying the nature of the entities mistakenly associated with "ML230." It will then provide a concise overview of both the Covaris ML230 instrument, a tool pivotal in modern molecular biology, and SOM230, a clinically relevant somatostatin analog. This approach aims to provide valuable information to researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.

# The Covaris ML230 Focused-ultrasonicator: A Tool for High-Performance Sample Preparation

The Covaris **ML230** is a benchtop instrument that utilizes Adaptive Focused Acoustics® (AFA®) technology to precisely and accurately process biological samples. It is not a chemical compound but rather a critical tool in many experimental workflows, particularly in the fields of genomics and proteomics.



### **Core Technology and Applications**

The **ML230** employs focused acoustic energy to controllably shear nucleic acids and disrupt tissues and cells. This technology offers significant advantages over traditional methods, including improved reproducibility, reduced sample heating, and enhanced recovery of biomolecules.

#### **Key Applications:**

- DNA and Chromatin Shearing: The ML230 is widely used to fragment DNA and chromatin to specific size ranges required for next-generation sequencing (NGS), chromatin immunoprecipitation (ChIP), and other genomic applications.
- Tissue Homogenization and Cell Lysis: The focused acoustic energy can efficiently disrupt various tissue types and lyse cells to extract proteins, nucleic acids, and other cellular components.
- Compound Management: In drug discovery, the ML230 can be used for compound dissolution and formulation.

### **Experimental Workflow: DNA Shearing for Next- Generation Sequencing**

The following diagram illustrates a typical workflow for DNA shearing using the Covaris **ML230** for NGS library preparation.



Click to download full resolution via product page

A generalized workflow for preparing DNA for next-generation sequencing using the Covaris **ML230**.



# SOM230 (Pasireotide): A Multi-Receptor Targeted Somatostatin Analog

The designation "SOM230" refers to the investigational drug name for pasireotide, a synthetic long-acting somatostatin analog. Pasireotide has been developed for the treatment of various endocrine disorders, including Cushing's disease and acromegaly.

### **Discovery and Development**

Pasireotide was designed to have a broader binding profile to somatostatin receptor subtypes (SSTRs) compared to earlier generations of somatostatin analogs. This was achieved through medicinal chemistry efforts to modify the structure of the natural somatostatin peptide. The development of pasireotide involved extensive preclinical and clinical studies to evaluate its efficacy and safety.

### **Mechanism of Action and Signaling Pathway**

Pasireotide exerts its effects by binding to and activating multiple somatostatin receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5. The activation of these G-protein coupled receptors (GPCRs) triggers downstream signaling cascades that lead to the inhibition of hormone secretion. For instance, in pituitary adenomas, pasireotide's activation of SSTRs inhibits the release of adrenocorticotropic hormone (ACTH) in Cushing's disease and growth hormone (GH) in acromegaly.

The simplified signaling pathway is depicted below:





Click to download full resolution via product page

Simplified signaling pathway of pasireotide (SOM230) leading to the inhibition of hormone secretion.



#### **Quantitative Data**

While a comprehensive table of all quantitative data for pasireotide is beyond the scope of this whitepaper, a representative summary of its binding affinities for somatostatin receptors is provided below.

| Receptor Subtype | Pasireotide<br>(SOM230) IC50<br>(nM) | Octreotide IC50<br>(nM) | Lanreotide IC50<br>(nM) |
|------------------|--------------------------------------|-------------------------|-------------------------|
| SSTR1            | 9.3                                  | >1000                   | >1000                   |
| SSTR2            | 1.0                                  | 0.9                     | 1.2                     |
| SSTR3            | 1.5                                  | 16                      | 6.2                     |
| SSTR5            | 0.16                                 | 7.1                     | >1000                   |

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Data is compiled from various publicly available sources and may vary between studies.

#### Conclusion

The initial query for "ML230" highlights a potential point of confusion in scientific nomenclature. While no small molecule inhibitor with this specific designation was identified, the investigation revealed two significant entities in the biomedical research and development landscape: the Covaris ML230 Focused-ultrasonicator and the therapeutic agent SOM230 (pasireotide). Researchers and scientists are encouraged to be precise in their terminology to avoid such ambiguities. This whitepaper has provided a foundational technical overview of both the instrument and the drug, offering a valuable resource for those who may have encountered this terminological crossover.

 To cite this document: BenchChem. [Unraveling the Identity of ML230: A Case of Mistaken Identity in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609130#ml230-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com